N-(2-Hydroxyethyl)tridecanamide
Description
Properties
CAS No. |
66137-75-5 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17/h17H,2-14H2,1H3,(H,16,18) |
InChI Key |
QIGYRHZXILJBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. The process can be catalyzed by acidic or basic catalysts to improve yield and reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
N-(2-Hydroxyethyl)tridecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)tridecanamide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the solubility of various compounds.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural variations among related compounds include acyl chain length , substituents on the nitrogen , and additional functional groups . Below is a comparative analysis:
Notes:
- Chain length inversely correlates with solubility and directly affects lipophilicity (e.g., hexadecanamide derivatives exhibit higher LogP than dodecanamide analogs) .
- Additional hydroxyethyl groups (e.g., in N,N-Bis derivatives) improve water solubility, making them suitable for surfactant applications .
Physicochemical Properties
Retention Indices (RI) and Stability
- N-(2-Hydroxyethyl)dodecanamide : Calculated RI = 1568 vs. reported RI = 2056, indicating significant variability due to analytical conditions or impurities .
- N-(2-Hydroxyethyl)hexadecanamide : Forms during thermo-oxidative ageing of polymers, suggesting reactivity under high temperatures .
Molecular Weight and Lipophilicity
- Tridecanamide derivatives : Lower molecular weight (~229–257 g/mol) compared to hexadecanamide analogs (~299 g/mol), impacting membrane permeability in biological systems .
- LogP Trends : Hexadecanamide (C16) > Tridecanamide (C13) > Dodecanamide (C12). For example, hexadecanamide (LogP ~5.5) is more lipid-soluble than dodecanamide (LogP ~4.8) .
Biological Activity
N-(2-Hydroxyethyl)tridecanamide is a fatty acid amide that has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This compound belongs to the class of N-acylethanolamines (NAEs), which are known to exert various physiological effects through interactions with specific receptors and enzymes.
Chemical Structure and Properties
- Chemical Formula : C15H31NO2
- Molecular Weight : 257.43 g/mol
- CAS Number : 14455156
- SMILES Representation : CCCCCCCCCCC(C(=O)NCCO)C
The biological activity of this compound is primarily mediated through its interaction with the peroxisome proliferator-activated receptor-alpha (PPAR-α) . This receptor plays a crucial role in regulating inflammation and metabolic processes.
- PPAR-α Activation : Upon binding to PPAR-α, this compound promotes the expression of anti-inflammatory cytokines while inhibiting pro-inflammatory pathways mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
- Enzymatic Hydrolysis : The compound can be hydrolyzed by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) , which modulate its levels and activity in biological systems .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can:
- Reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages.
- Inhibit the activation of NF-κB, thereby decreasing inflammatory responses .
Pain Modulation
The compound has also been investigated for its analgesic effects:
- Animal models have demonstrated that administration of this compound leads to reduced pain sensitivity, suggesting its potential as a therapeutic agent for chronic pain conditions .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Study on Inflammation : In a study involving carrageenan-induced paw edema in rats, treatment with this compound significantly reduced swelling compared to control groups, indicating its effectiveness in managing acute inflammatory responses .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, where it was found to mitigate neuroinflammation in models of neurodegenerative diseases, potentially offering a new avenue for treatment strategies .
- Analgesic Properties : A recent study demonstrated that this compound administration resulted in decreased nociceptive responses in mice subjected to inflammatory pain models, further supporting its role as an analgesic agent .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-(2-Hydroxyethyl)tridecanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves amidation reactions between tridecanoic acid derivatives and ethanolamine. Key steps include:
- Catalyst Selection : Use carbodiimide-based coupling agents (e.g., EDC) to activate the carboxylic acid group of tridecanoic acid, improving reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures can isolate the product with >95% purity. Monitor via TLC or HPLC .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 ethanolamine-to-acid) and reaction temperature (60–80°C) to minimize side products like unreacted starting materials .
Advanced: How can density functional theory (DFT) predict the physicochemical properties and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model:
- Electronic Structure : Determine HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
- Thermochemistry : Calculate Gibbs free energy of hydrolysis or degradation pathways to assess stability .
- Solvation Effects : Use implicit solvation models (e.g., PCM) to estimate solubility parameters in aqueous or lipid environments .
Validate computational results with experimental data (e.g., UV-Vis spectroscopy, cyclic voltammetry) .
Basic: What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the hydroxyethyl group (δ ~3.5 ppm for -CH2OH) and tridecyl chain (δ ~1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 286.3 and fragments (e.g., loss of H2O) .
- Chromatography : HPLC with a C18 column and UV detection (λ = 210 nm) assesses purity. Compare retention times against known standards .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic Replication : Control variables like cell line specificity (e.g., HEK293 vs. HeLa), solvent (DMSO vs. ethanol), and concentration ranges (0.1–100 µM) .
- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify outliers or confounding factors (e.g., batch-to-batch variability) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., PPAR-γ activation) and rule off-target effects .
Advanced: How does the amphiphilic nature of this compound influence its interaction with lipid bilayers or cellular membranes?
Methodological Answer:
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to determine critical micelle concentration (CMC) and insertion into lipid monolayers .
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., DPPC) to assess permeability and localization (e.g., polar headgroup vs. hydrophobic tail) .
- Fluorescence Anisotropy : Use probes like DPH to quantify changes in membrane fluidity upon compound incorporation .
Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis or oxidation .
- Desiccation : Use silica gel packs to mitigate humidity-induced degradation.
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free fatty acids) .
Advanced: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Anti-Inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7) with IC50 calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .
Advanced: How can researchers address challenges in quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes proteins and lipids from serum/plasma .
- LC-MS/MS Optimization : Use a reverse-phase column (e.g., Acquity UPLC BEH C18) and MRM transitions (e.g., m/z 286.3 → 268.2) for specificity .
- Internal Standards : Deuterated analogs (e.g., this compound-d4) correct for matrix effects .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks.
- Waste Disposal : Neutralize waste with 10% acetic acid before incineration .
Advanced: What strategies can validate the role of this compound in modulating specific signaling pathways?
Methodological Answer:
- Western Blotting : Quantify phosphorylation levels of pathway markers (e.g., Akt, ERK) after treatment .
- RNA Sequencing : Identify differentially expressed genes linked to pathways like apoptosis or lipid metabolism .
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint genetic dependencies for compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
